1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000224
InChI: InChI=1S/C21H21N3O/c25-21(24-13-7-1-2-8-14-24)17-15-20(19-11-5-6-12-22-19)23-18-10-4-3-9-16(17)18/h3-6,9-12,15H,1-2,7-8,13-14H2
SMILES:
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone

CAS No.:

Cat. No.: VC15000224

Molecular Formula: C21H21N3O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone -

Specification

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
IUPAC Name azepan-1-yl-(2-pyridin-2-ylquinolin-4-yl)methanone
Standard InChI InChI=1S/C21H21N3O/c25-21(24-13-7-1-2-8-14-24)17-15-20(19-11-5-6-12-22-19)23-18-10-4-3-9-16(17)18/h3-6,9-12,15H,1-2,7-8,13-14H2
Standard InChI Key PIYSUZMMDYUTLR-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Components

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone integrates three distinct heterocyclic systems:

  • Azepane: A saturated seven-membered ring containing one nitrogen atom, known for conformational flexibility and enhanced binding to biological targets .

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions and solubility modulation.

  • Quinoline: A bicyclic system comprising a benzene ring fused to pyridine, associated with diverse biological activities, including anticancer and antimicrobial effects .

The methanone group bridging the azepane and quinoline systems introduces a ketone functionality, which may influence electronic distribution and hydrogen-bonding capacity.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone likely involves convergent approaches, combining separately prepared azepane and quinoline precursors. Key steps may include:

  • Quinoline Core Construction: Utilizing the Gould-Jacobs reaction or Friedländer synthesis to assemble the quinoline system .

  • Azepane-Pyridine Coupling: Employing Buchwald-Hartwig amination or Ullmann-type reactions to link the azepane and pyridine units .

  • Methanone Bridge Formation: Implementing Friedel-Crafts acylation or transition metal-catalyzed carbonylative cross-coupling to attach the ketone group.

Case Study: Cyclocondensation Techniques

Pharmacological Profile and Mechanism of Action

Receptor Interaction Hypotheses

Piperazine and azepane derivatives frequently target neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors. The quinoline moiety’s planar structure may facilitate intercalation into DNA or inhibition of topoisomerases, suggesting potential anticancer activity . Molecular docking studies of related compounds predict high affinity for histamine H₃ receptors, which regulate sleep-wake cycles and cognitive function .

In Vitro and In Vivo Considerations

While direct data on 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone are unavailable, analogs provide preliminary insights:

  • Antidepressant Potential: [4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanone demonstrates serotonin reuptake inhibition (IC₅₀ = 38 nM) in rodent models.

  • Antiproliferative Activity: Quinoline-thienopyrimidine hybrids exhibit IC₅₀ values of 1.2–4.7 μM against MCF-7 breast cancer cells .

Physicochemical and Stability Properties

Solubility and Lipophilicity

The compound’s logP value is estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility may be limited (<10 μg/mL) due to the aromatic quinoline system, necessitating formulation strategies like salt formation or nanoemulsion.

Degradation Pathways

Accelerated stability studies of azepane-containing compounds reveal susceptibility to:

  • Oxidative Degradation: Particularly at the tertiary amine in the azepane ring .

  • Photolysis: Quinoline derivatives undergo ring-opening under UV light (λ = 254 nm), forming nitroso byproducts .

Comparative Analysis with Structural Analogs

CompoundCore StructureBiological ActivityKey Reference
3-(Pyridin-2-yl)quinazoline-2,4-dioneQuinazoline-pyridineAnticancer (IC₅₀ = 2.1 μM)
[4-(4-Methoxyphenyl)piperazino][2-(3-pyridyl)-4-quinolyl]methanonePiperazine-quinolineSerotonin modulation
[2-(Azepan-1-yl)pyridin-4-yl]methanamineAzepane-pyridineDopamine receptor binding

This table underscores the pharmacological versatility of nitrogen-containing heterocycles, with subtle structural modifications dramatically altering target selectivity.

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